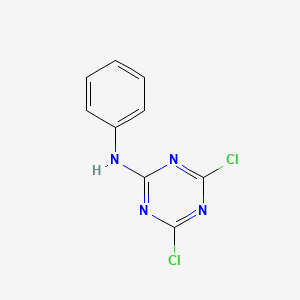

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACFASUHQGNXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274583 | |

| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2272-40-4 | |

| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, a crucial intermediate in the development of novel therapeutics and other functional organic molecules. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the analytical techniques required for product characterization, grounded in established scientific literature.

Introduction: The Versatile s-Triazine Scaffold

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile and cost-effective starting material in organic synthesis.[1] Its three chlorine atoms can be sequentially and selectively substituted by various nucleophiles, a reactivity that is meticulously controlled by temperature.[2][3] This stepwise substitution allows for the precise construction of mono-, di-, and tri-substituted s-triazine derivatives, which are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[4][5][6] The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine represents the critical first step in creating a diverse library of disubstituted and trisubstituted phenylamino-s-triazine compounds.

The Chemistry of Selective Monosubstitution

The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine from cyanuric chloride and aniline is a classic example of nucleophilic aromatic substitution (SNAr). The key to achieving selective monosubstitution lies in the careful control of the reaction temperature.[7]

Mechanism of Reaction:

The reaction proceeds through a stepwise displacement of the chlorine atoms on the triazine ring. The high reactivity of the first chlorine atom allows for its substitution at a low temperature, typically between 0 and 5°C.[1][3] At this temperature, the reactivity of the remaining two chlorine atoms is significantly lower, thus preventing the formation of di- and tri-substituted products.[2] The reaction is exothermic, necessitating careful temperature management.[5]

Aniline, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate. A base, such as sodium carbonate or sodium bicarbonate, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][8]

Experimental Protocol

This protocol details a reliable method for the laboratory-scale synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

Materials and Reagents:

-

Cyanuric chloride (C₃Cl₃N₃)

-

Aniline (C₆H₅NH₂)

-

Acetone

-

Sodium Carbonate (Na₂CO₃)

-

Ice

-

Deionized water

-

Methylene chloride (for an alternative procedure)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnels (2)

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Vacuum pump

Step-by-Step Procedure:

-

Preparation of Cyanuric Chloride Dispersion: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a dispersion by adding a solution of cyanuric chloride (36.9 g) in acetone (320 ml) dropwise to 800 g of crushed ice with vigorous stirring.[9] The temperature of the dispersion should be maintained at or below 5°C.

-

Nucleophilic Addition: While maintaining the temperature at or below 5°C, add aniline (18.6 g) dropwise to the cyanuric chloride dispersion.[9]

-

In-situ Neutralization: Simultaneously, add a 5% aqueous solution of sodium carbonate (210 mL) dropwise at the same rate as the aniline addition.[9] This will neutralize the HCl formed and facilitate the precipitation of the product.

-

Reaction Completion and Isolation: Continue stirring the reaction mixture at 0-5°C for approximately 3 hours to ensure complete monosubstitution.[5] The precipitated white solid product is then collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts and unreacted starting materials. Dry the product in a vacuum oven to obtain 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

Alternative Procedure using Methylene Chloride:

To a solution of cyanuric chloride (1.01 g, 5.5 mmol) in methylene chloride (10 mL), add aniline (5 mmol) and sodium carbonate (1.06 g, 10 mmol).[5] Vigorously stir the mixture at 0–5 °C for 3 hours.[5] Filter the precipitate and wash it with methylene chloride. Dissolve the precipitate in a small amount of water, neutralize the solution with 1 N HCl, and filter the resulting precipitate to obtain the product.[5]

Data Presentation

| Parameter | Value | Reference |

| Molar Mass | 241.07 g/mol | [9] |

| Appearance | White crystalline solid | |

| Melting Point | 221°-223.5°C (decomposition) | [10] |

| InChI Key | SACFASUHQGNXOD-UHFFFAOYSA-N | [9] |

Visualization of the Synthetic Process

Reaction Scheme:

Caption: Synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

Experimental Workflow:

Caption: Experimental workflow for the synthesis and purification.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, a combination of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the product.[5] The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the phenyl group and the amine proton. The ¹³C NMR will confirm the presence of the triazine ring carbons and the phenyl carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[5] Key absorptions will include N-H stretching for the amine group and C=N stretching for the triazine ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the successful synthesis.[11] The isotopic pattern of the chlorine atoms will also be observable.

-

Elemental Analysis: This technique determines the elemental composition (C, H, N, Cl) of the product, providing further evidence of its purity and identity.[5]

Conclusion and Future Directions

The selective monosubstitution of cyanuric chloride with aniline is a robust and well-established method for producing 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, a key building block for further chemical diversification. The precise control of reaction temperature is paramount for achieving high yields and purity. The resulting dichlorotriazine derivative serves as a versatile platform for the subsequent introduction of two additional nucleophiles, enabling the synthesis of a vast array of trisubstituted triazines with potential applications in drug discovery and materials science. Further research can explore the use of microwave-assisted or flow chemistry techniques to potentially enhance reaction rates and yields, contributing to more sustainable and efficient synthetic processes.[12]

References

-

Benchchem. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

-

El-Sayed, M. A. F., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4363.

-

Patel, D., et al. (2025). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. RSC Advances.

-

El-Faham, A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 34.

-

Li, H., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 16(5), 690.

-

Pham, E. C., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances.

-

Chemcess. Cyanuric Chloride: Properties, Reactions, Production And Uses.

-

ResearchGate. Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18.

-

ResearchGate. Role of cyanuric chloride in organic synthesis: A concise overview.

-

ResearchGate. Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.

-

Yadav, P., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Chemistry Frontiers.

-

Google Patents. Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.

-

ResearchGate. 5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Reagents and conditions: 4-aminobenzenesulfanilamide, cyanuric chloride, acetone, at 0 °C, was added to an aqueous solution of NaOH, stirred for 1 h, and the reaction was subsequently quenched by the addition of slush (100 mL), after which the solid was filtered off. The scheme is reprinted from[5], with permission of the publisher. Product yield.

-

Shaw, R. A., & Ward, P. (1965). 1,3,5-Triazines. Part V. The reactions of cyanuric chloride with NN-dialkyl-anilines, -toluidines, and -xylidines. Journal of the Chemical Society (Resumed), 5446.

-

TREA. Process for reacting cyanuric chloride with ammonia or with amines.

-

DTIC. SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.

-

PrepChem.com. Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine.

-

ChemRxiv. Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids.

-

Google Patents. Process for the substitution of chlorine atoms of cyanuric chloride.

-

Wikipedia. Cyanuric chloride.

-

ResearchGate. Selective Amination of Cyanuric Chloride in the Presence of 18-Crown-6.

-

Al-Warhi, T., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules.

-

ResearchGate. Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine.

-

Orenda Technologies. Cyanuric Acid and Water Temperature.

-

Royal Society of Chemistry. Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote.

-

YouTube. Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring.

-

PubChem. 4,6-Dichloro-1,3,5-trazin-2-amine.

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

-

ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

-

PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

-

ResearchGate. Synthesis of novel dyes containing a dichlorotriazine group and their applications on nylon 6 and wool.

-

PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.

-

ResearchGate. SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT.

-

Benchchem. A Comparative Guide to the Validation of Analytical Methods for Triazine Herbicides.

-

NC State Repository. Characterization of Products from Bis-Dichlorotriazine Dye Synthesis.

-

Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.

-

Organic & Biomolecular Chemistry (RSC Publishing). Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins.

Sources

- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemcess.com [chemcess.com]

- 4. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine: Synthesis, Structure, and Reactivity

Introduction

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a versatile heterocyclic compound built upon a triazine core. This guide provides a comprehensive overview of its chemical properties, structural features, a detailed synthesis protocol, and its characteristic reactivity, which is of significant interest to researchers in medicinal chemistry, materials science, and drug development. While this specific molecule is often utilized as a chemical intermediate, the foundational understanding of its synthesis and reactivity provides a basis for the development of a wide array of more complex molecules. The dichlorotriazine moiety, in particular, serves as a highly reactive electrophilic scaffold, enabling covalent modification of various nucleophiles. This reactivity is the cornerstone of its utility in applications ranging from the synthesis of reactive dyes to its use as a linker in bioconjugation.

Chemical and Physical Properties

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its solubility profile is characteristic of many organic compounds of its class, showing low solubility in water but better solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₄ | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| CAS Number | 2272-40-4 | [1] |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | ~184-188 °C | Data from various suppliers |

| Solubility | Insoluble in water; soluble in acetone, THF | General knowledge of similar compounds |

| InChIKey | SACFASUHQGNXOD-UHFFFAOYSA-N | [1] |

Molecular Structure and Crystallography

The molecular structure of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine consists of a central 1,3,5-triazine ring, which is an aromatic heterocycle containing three nitrogen atoms. This core is substituted with two chlorine atoms at positions 4 and 6, and a phenylamino (-NHPh) group at position 2.

The triazine ring is an electron-deficient system due to the high electronegativity of the nitrogen atoms. This effect is further intensified by the two electron-withdrawing chlorine atoms, rendering the carbon atoms of the triazine ring highly electrophilic.

The crystal structure of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine has been reported.[2] The molecule is largely planar, with a slight dihedral angle between the triazine and phenyl rings. The crystal packing is stabilized by intermolecular hydrogen bonds.[2]

Synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine: A Step-by-Step Protocol

The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is typically achieved through the nucleophilic substitution of one chlorine atom of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline. The reaction must be carefully controlled to favor monosubstitution.

Experimental Protocol

Materials:

-

Cyanuric chloride (1,3,5-trichloro-2,4,6-triazine)

-

Aniline

-

Acetone

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Water (deionized)

-

Beakers

-

Stirring plate and stir bar

-

Dropping funnels

-

Buchner funnel and filter paper

Procedure:

-

Preparation of the Cyanuric Chloride Dispersion: In a large beaker, prepare a dispersion of cyanuric chloride by adding a solution of 36.9 g of cyanuric chloride in 320 ml of acetone dropwise to 800 g of crushed ice with vigorous stirring. This creates a fine suspension of the reactant at a low temperature.

-

Nucleophilic Substitution: While maintaining the temperature at 5°C or lower, add 18.6 g of aniline dropwise to the cyanuric chloride dispersion.

-

Neutralization: Simultaneously, and at the same dropwise rate as the aniline addition, add 210 mL of a 5% aqueous sodium carbonate solution. The sodium carbonate acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing further reaction of the product.

-

Precipitation and Isolation: The product, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, will precipitate out of the solution as a crystalline solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any remaining salts and impurities.

-

Drying: Dry the product, for example, in a desiccator under vacuum, to obtain the final pure compound.

Caption: General reactivity of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

Applications and Future Directions

As a chemical intermediate, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a precursor to a wide range of more complex molecules. Its derivatives have found applications in several fields:

-

Agrochemicals: Many herbicides and fungicides are based on the s-triazine scaffold. [3][4]* Reactive Dyes: The dichlorotriazine moiety is a common reactive group in dyes for cellulosic fibers.

-

Medicinal Chemistry: The triazine core is present in a number of biologically active compounds, and derivatives are being investigated for various therapeutic areas, including neurodegenerative diseases like Alzheimer's. [5]The ability to easily create libraries of substituted triazines makes this scaffold attractive for drug discovery programs.

-

Bioconjugation: The reactivity of the dichlorotriazine group allows it to be used as a linker to covalently attach molecules to proteins and other biomolecules.

Future research will likely focus on the synthesis of novel derivatives with tailored electronic and steric properties for specific applications in materials science and as targeted therapeutic agents. The development of more selective and efficient methods for the functionalization of the triazine core remains an active area of investigation.

References

-

PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. [Link]

-

Acmec Biochemical. 2272-40-4[4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine]. [Link]

-

PMC (PubMed Central). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. National Institutes of Health. [Link]

-

PMC (PubMed Central). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. [Link]

-

SpectraBase. 1,3,5-Triazin-2-amine, 4,6-dichloro-. [Link]

-

PMC (PubMed Central). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. National Institutes of Health. [Link]

Sources

- 1. 2272-40-4[4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine]- Acmec Biochemical [acmec.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2,4-Dichloro-6-isopropylamino-1,3,5-triazine | 3703-10-4 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine in common organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems. For 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, a substituted triazine with potential applications in medicinal chemistry and materials science, a comprehensive understanding of its solubility profile is essential for process optimization, formulation development, and analytical method design. This technical guide provides a foundational framework for approaching the solubility determination of this compound. Rather than presenting a static list of data points, this document outlines the core theoretical principles, predictive analyses, and a detailed, self-validating experimental protocol to empower researchers to generate high-quality, reliable solubility data in their own laboratory settings.

Physicochemical Profile and Structural Analysis

Understanding a molecule's structure is the first step in predicting its solubility. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a multifaceted molecule with distinct regions that dictate its interaction with various solvents.

-

Core Structure: A 1,3,5-triazine ring, which is a nitrogen-containing heterocycle. This ring system is relatively polar.

-

Key Substituents:

-

Two Chloro Groups (-Cl): These are electronegative and contribute to the molecule's overall polarity and potential for dipole-dipole interactions.

-

A Phenyl Group (-C₆H₅): This is a bulky, nonpolar, aromatic group that favors interactions with nonpolar or weakly polar solvents through van der Waals forces and π-stacking.

-

A Secondary Amine Group (-NH-): This group is significant as it can act as a hydrogen bond donor, enabling strong interactions with protic solvents or those with hydrogen bond acceptor sites.

-

A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₄ | PubChem |

| Molecular Weight | 257.08 g/mol | PubChem |

| Predicted logP | 3.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

The predicted octanol-water partition coefficient (logP) of 3.5 suggests that the compound is moderately lipophilic, indicating a preference for organic environments over aqueous ones. However, the presence of both hydrogen bond donor and acceptor sites complicates a simple prediction, suggesting that specific solute-solvent interactions will be highly influential.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. Based on the structural analysis, we can forecast the solubility of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine across different solvent classes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the nonpolar phenyl group will interact favorably with these solvents, the polar triazine core and chloro-substituents will be poorly solvated, limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)): This class of solvents is likely to be most effective. They possess strong dipoles that can interact favorably with the polar regions of the molecule (triazine ring, C-Cl bonds). Solvents like DMF and DMSO are particularly powerful due to their high polarity and ability to accept hydrogen bonds from the amine group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents offer a mixed potential. Their ability to both donate and accept hydrogen bonds allows for strong interactions with the amine and triazine nitrogens. However, the energy required to break the solvent's own hydrogen-bonding network to accommodate the nonpolar phenyl group may limit solubility compared to polar aprotic solvents.

The logical relationship between the molecule's structure and its expected solubility is visualized below.

Caption: Predicted interactions driving solubility based on molecular structure.

Experimental Determination of Equilibrium Solubility

To obtain definitive data, a rigorous experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Experimental Workflow Diagram

The overall process from preparation to final analysis is outlined in the following workflow.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine in a selected organic solvent at a constant temperature.

Materials:

-

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or rotator

-

Syringes (1 mL) and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes for dilution

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial. Prepare at least three replicates for each solvent to ensure statistical validity.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a predetermined time, typically 24 to 48 hours.

-

Expert Insight: A time-to-equilibrium study is recommended. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration plateaus.

-

-

Phase Separation: After equilibration, remove the vials and let them stand in a temperature-controlled bath for at least 1-2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This filtration step removes any remaining microscopic particulates.

-

Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent or mobile phase to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve.

-

Calculation: Calculate the original solubility (S) using the following formula:

-

S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Analytical Quantification: A Self-Validating System

Accurate quantification is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and reliable method.

Protocol for Creating an HPLC Calibration Curve:

-

Prepare a Stock Solution: Accurately weigh a known amount of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMF) in a volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).

-

Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected sample concentration.

-

Analyze Standards: Inject each standard onto the HPLC system and record the peak area response from the UV detector.

-

Plot the Curve: Plot the peak area (y-axis) versus the known concentration (x-axis).

-

Perform Linear Regression: Fit a linear regression line to the data points.

-

Trustworthiness Check: The calibration curve must exhibit excellent linearity, with a coefficient of determination (R²) value of ≥ 0.999. This confirms that the instrument response is directly proportional to the concentration over the desired range, validating the accuracy of the subsequent sample measurements.

-

Data Summary and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison and interpretation.

Table for Experimental Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Toluene | Nonpolar | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | Polar Aprotic | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., Acetonitrile | Polar Aprotic | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., Tetrahydrofuran | Polar Aprotic | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., Methanol | Polar Protic | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | Polar Protic | 25.0 | [Experimental Value] | [Calculated Value] |

By systematically applying the theoretical framework and the rigorous experimental protocol detailed in this guide, researchers can confidently determine the solubility of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, generating the critical data needed to advance their research and development objectives.

An In-Depth Technical Guide to 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS 2272-40-4)

Introduction: The Versatile Dichlorotriazine Core

This guide provides a comprehensive technical overview of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, a key chemical intermediate identified by CAS number 2272-40-4. This compound, also known as 2-anilino-4,6-dichloro-s-triazine, belongs to the important class of dichlorotriazines (DCTs). The foundational structure is the s-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. The electron-deficient nature of this ring, caused by the three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic. This inherent reactivity, coupled with the two chlorine atoms acting as excellent leaving groups, makes 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine a versatile and highly valuable building block in synthetic chemistry.

The principal utility of this molecule lies in its capacity for sequential and controlled nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be displaced by a wide array of nucleophiles under different temperature conditions, allowing for the precise and stepwise construction of complex molecular architectures. This unique feature has led to its widespread application in the development of reactive dyes, agrochemicals, and as a scaffold in medicinal chemistry for the synthesis of biologically active compounds.[1] Notably, this specific triazine derivative has been identified as a direct inhibitor of the DNA binding of the nuclear transcription factor NF-κB, opening avenues for its investigation in therapeutic contexts.[2] This guide will delve into its physicochemical properties, synthesis, core reactivity, key applications, and relevant experimental protocols for the research and drug development professional.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2272-40-4 | [3] |

| IUPAC Name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | [3] |

| Synonyms | 2-Anilino-4,6-dichloro-s-triazine, NI241 | [2][3] |

| Molecular Formula | C₉H₆Cl₂N₄ | [4] |

| Molecular Weight | 241.07 g/mol | [3][5] |

| Appearance | White powder/crystals | [6] |

| Melting Point | Data not consistently available; related compounds melt >200°C | [7] |

| Solubility | Soluble in acetone, THF, DCM; low water solubility | [5][8] |

| XLogP3 | 3.8 | [3] |

Spectral Data Summary:

-

¹³C NMR: Spectral data available, confirming the triazine and phenyl ring structures.[3]

-

Mass Spectrometry (GC-MS): Spectra show characteristic fragmentation patterns with molecular ion peaks observed around m/z 239-242, consistent with the isotopic distribution of chlorine.[3]

Core Reactivity: Controlled Sequential Nucleophilic Substitution

The synthetic utility of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is dominated by the differential reactivity of its two chlorine atoms. The substitution of the first chlorine atom on the parent cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline deactivates the ring towards subsequent nucleophilic attack. However, the two remaining chlorine atoms can still be displaced under controlled conditions. This reactivity is governed by a two-step addition-elimination SNAr mechanism.[9]

The key principle is temperature control. The first nucleophilic substitution on a dichlorotriazine typically occurs at low temperatures (e.g., 0 °C), while the displacement of the second chlorine atom requires more forcing conditions, such as room temperature or gentle heating.[10][11] This allows for the introduction of two different nucleophiles in a stepwise manner, making this compound an ideal scaffold for building libraries of diverse molecules.[6][10]

The general hierarchy of nucleophilicity for these reactions allows for further selectivity. For instance, more nucleophilic amines will react preferentially at lower temperatures.[6] This predictable reactivity is a cornerstone of its application in various fields.

Figure 1: General workflow for sequential nucleophilic substitution on the dichlorotriazine core.

Synthesis and Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine

This protocol is adapted from established procedures for the monosubstitution of cyanuric chloride.[5] The causality behind the experimental choices lies in controlling the reactivity of cyanuric chloride. The reaction is performed at or below 5 °C to prevent the disubstitution product from forming, as the second substitution requires higher thermal energy. The sodium carbonate solution is added concurrently to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Aniline

-

Acetone

-

Ice

-

5% w/v aqueous sodium carbonate solution

Procedure:

-

Prepare a dispersion of cyanuric chloride (36.9 g) by adding a solution of it in acetone (320 mL) dropwise to 800 g of ice with vigorous stirring. The temperature should be maintained at or below 5 °C.[5]

-

In a separate vessel, prepare the aniline (18.6 g).

-

Begin the dropwise addition of aniline to the cold cyanuric chloride dispersion.[5]

-

Simultaneously, and at the same rate, add 210 mL of 5% aqueous sodium carbonate solution dropwise to the reaction mixture.[5]

-

Throughout the addition, ensure the reaction temperature does not exceed 5 °C.

-

Upon completion of the addition, a crystalline precipitate of 2,4-dichloro-6-phenylamino-1,3,5-triazine will have formed.

-

The product can be isolated by filtration, followed by washing with cold water to remove any inorganic salts, and then dried under vacuum.

Protocol 2: Representative Sequential Nucleophilic Substitution

This protocol outlines a general procedure for the stepwise substitution of the remaining two chlorine atoms, a common application for this compound in creating diverse chemical libraries or bifunctional molecules like reactive dyes.[9][12]

Materials:

-

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine

-

Nucleophile 1 (e.g., an amino acid ester or primary amine, 1.0 eq)

-

Nucleophile 2 (e.g., a different amine or alcohol, 1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIEA) as a non-nucleophilic base

-

Standard workup and purification reagents (water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

Step A: First Substitution (Monochloro Intermediate)

-

Dissolve 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add Nucleophile 1 (1.0 eq) to the stirring solution, followed by the dropwise addition of DIEA (1.1 eq).[9]

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting dichlorotriazine is consumed (typically 1-2 hours).

-

Upon completion, the reaction can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo. The crude monochloro-triazine intermediate may be used directly or purified by flash chromatography.

Step B: Second Substitution (Final Product)

-

Dissolve the crude or purified monochloro-triazine intermediate from Step A in anhydrous DCM.

-

Add Nucleophile 2 (1.1 eq) and DIEA (1.2 eq) to the solution.

-

Allow the reaction to stir at room temperature. Gentle heating may be required depending on the nucleophilicity of Nucleophile 2.[11]

-

Monitor the reaction by TLC until the monochloro intermediate is consumed.

-

Perform an aqueous workup as described in Step A-5.

-

Purify the final disubstituted product by flash column chromatography on silica gel.

Figure 2: Experimental workflow for sequential substitution protocol.

Applications in Research and Industry

Reactive Dyes

Dichlorotriazine derivatives are foundational components of many reactive dyes used in the textile industry.[13] The triazine ring acts as the reactive "anchor" that forms a covalent bond with nucleophilic groups (primarily hydroxyl groups) on cellulose fibers, such as cotton. The two chlorine atoms allow the dye molecule to be bifunctional, capable of cross-linking to the fiber at two points, which significantly improves the dye's fastness and durability.[12] The phenylamino portion of CAS 2272-40-4 can be part of the chromophore or a linking element to which a chromophore is attached.

Agrochemicals

The s-triazine ring is a common feature in many herbicides. Commercially, a significant portion of cyanuric chloride is used to produce these agrochemicals.[1] Dichlorotriazines serve as key intermediates in the synthesis of herbicides that function by inhibiting essential plant enzymes. The ability to introduce different substituents allows for the fine-tuning of herbicidal activity and selectivity.[14]

Medicinal Chemistry and Drug Development

The triazine scaffold is of great interest in medicinal chemistry due to its ability to present multiple substituents in a defined spatial arrangement. This makes it an excellent platform for creating libraries of compounds for screening against biological targets.[10]

A significant finding for CAS 2272-40-4 (referred to as NI241 in the study) is its activity as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor involved in inflammation, immune responses, and cancer development. The study reported that NI241 directly inhibits the binding of NF-κB to its target DNA sequence. The 2,4-dichloro-1,3,5-triazine substructure was identified as the essential pharmacophore for this activity.[2] This discovery positions 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine and its derivatives as promising leads for the development of novel anti-inflammatory or anti-cancer agents.

Safety and Toxicology

While a full toxicological profile for 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is not available, GHS classification information for related dichlorotriazines indicates potential hazards.[15] Compounds in this class are often classified as harmful if swallowed and can cause skin and serious eye irritation.[16] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[8]

Conclusion

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS 2272-40-4) is a synthetically valuable intermediate whose utility is derived from the controlled, sequential reactivity of its dichlorotriazine core. Its established role in the synthesis of dyes and agrochemicals, combined with its more recently discovered potential as a direct inhibitor of NF-κB, underscores its importance for both industrial and academic researchers. The ability to leverage its temperature-dependent reactivity allows for the rational design and synthesis of complex, multifunctional molecules, ensuring its continued relevance in the fields of materials science, organic synthesis, and drug discovery.

References

[6] Carl, P. et al. (2014). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. National Institutes of Health, PMC. Retrieved from [Link]

[10] Stanková, M., & Lebl, M. (1996). Library generation through successive substitution of trichlorotriazine. Molecular Diversity, 2(1-2), 75-80. Retrieved from [Link]

[17] Kumar, S. et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 514. Retrieved from [Link]

[3] PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

[2] Onishi, M. et al. (2011). Synthesis and Structure–Activity Relationship Study of Triazine-Based Inhibitors of the DNA Binding of NF-κB. Chemical and Pharmaceutical Bulletin, 59(11), 1434-1437. Retrieved from [Link]

[7] ChemBK. (2024). 4,6-dichloro-1,3,5-triazin-2-amine. Retrieved from [Link]

[18] Chemsrc. (2025). CAS#:3995-42-4 | 4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]

[16] PubChem. (n.d.). 4,6-Dichloro-1,3,5-trazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

[11] ResearchGate. (n.d.). Reactivity of TCT via sequential nucleophilic substitution. Retrieved from [Link]

[19] LookChem. (n.d.). 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazin-2-amine. Retrieved from [Link]

[20] ResearchGate. (2025). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Retrieved from [Link]

[21] PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]

[22] ResearchGate. (n.d.). Relative reactivity of amines in nucleophilic substitution of triazine chlorides. Retrieved from [Link]

[23] The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

[24] ChemBK. (n.d.). 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-phenyl-. Retrieved from [Link]

[4] Acmec Biochemical. (n.d.). 2272-40-4[4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine]. Retrieved from [Link]

[25] PubMed. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][9][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]

[26] Asian Journal of Chemistry. (n.d.). Monochlorotetrazinyl Reactive Dyes: Synthesis and Characterization. Retrieved from [Link]

[12] Mediterranean Journal of Basic and Applied Sciences. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Retrieved from [Link]

[27] NIST. (n.d.). 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-. Retrieved from [Link]

[28] SpectraBase. (n.d.). 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline. Retrieved from [Link]

[1] ResearchGate. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

[29] MDPI. (n.d.). The Interaction of Human Glutathione Transferase GSTA1-1 with Reactive Dyes. Retrieved from [Link]

[30] PubMed Central. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

[31] Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Triazines and related products. Part XIII. Decomposition of 4-Arylamino-1,2,3-benzotriazines and their precursors in secondary amines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structure–Activity Relationship Study of Triazine-Based Inhibitors of the DNA Binding of NF-κB [jstage.jst.go.jp]

- 3. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2272-40-4[4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine]- Acmec Biochemical [acmec.com.cn]

- 5. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]

- 6. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Library generation through successive substitution of trichlorotriazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mjbas.com [mjbas.com]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemscene.com [chemscene.com]

- 16. 4,6-Dichloro-1,3,5-trazin-2-amine | C3H2Cl2N4 | CID 13615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CAS#:3995-42-4 | 4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine | Chemsrc [chemsrc.com]

- 19. 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazin-2-amine|lookchem [lookchem.com]

- 20. researchgate.net [researchgate.net]

- 21. prepchem.com [prepchem.com]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. chembk.com [chembk.com]

- 25. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. asianpubs.org [asianpubs.org]

- 27. 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- [webbook.nist.gov]

- 28. dev.spectrabase.com [dev.spectrabase.com]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Triazines and related products. Part XIII. Decomposition of 4-Arylamino-1,2,3-benzotriazines and their precursors in secondary amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of Dichlorotriazine Derivatives: A Technical Guide for Researchers

Introduction: The Versatile Dichlorotriazine Scaffold

The 1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological properties. Among these, dichlorotriazine derivatives have emerged as a particularly promising class of compounds due to their reactivity and ability to be readily functionalized, allowing for the generation of diverse chemical libraries. This technical guide provides an in-depth exploration of the significant biological activities of dichlorotriazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to inform future drug discovery and development efforts.

Anticancer Activity: Targeting Key Signaling Pathways and Inducing Apoptosis

Dichlorotriazine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][2][3] Their anticancer effects are often attributed to their ability to modulate critical cellular signaling pathways and induce programmed cell death (apoptosis).

Mechanism of Action: Inhibition of EGFR/PI3K/AKT/mTOR Signaling

A primary mechanism by which dichlorotriazine derivatives exert their anticancer effects is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and its downstream Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade.[4] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.

Dichlorotriazine derivatives have been shown to act as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).[5] They bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This blockade of EGFR signaling leads to the downregulation of the PI3K/AKT/mTOR pathway, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.[4]

Signaling Pathway Diagram: EGFR/PI3K/AKT/mTOR Inhibition by Dichlorotriazine Derivatives

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by dichlorotriazine derivatives.

Induction of Apoptosis

Beyond pathway inhibition, dichlorotriazine derivatives are potent inducers of apoptosis.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic cascade is primarily executed by a family of cysteine proteases known as caspases.

Dichlorotriazine compounds have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Activation of initiator caspases, such as caspase-8 and caspase-9, leads to the subsequent activation of executioner caspases, including caspase-3 and caspase-7.[6][7] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, some derivatives have been observed to increase the levels of reactive oxygen species (ROS), which can also trigger apoptotic cell death.[1][8]

Signaling Pathway Diagram: Induction of Apoptosis by Dichlorotriazine Derivatives

Caption: Apoptosis induction by dichlorotriazine derivatives via extrinsic and intrinsic pathways.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][6][9]

Experimental Workflow: MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dichlorotriazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The 50% inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data: Anticancer Activity of Dichlorotriazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrotriazine derivative 10e | HepG-2 | 2.12 | [1][8] |

| 1,3,5-triazine derivative 14 | Breast Cancer Cells | 2.54 ± 0.22 | [4] |

| 1,3,5-triazine derivative 13 | Breast Cancer Cells | 8.45 ± 0.65 | [4] |

| 2,4,6-trichloro-1,3,5-triazine derivative | MCF-7 | 4.14 ± 1.06 | [10] |

| 2,4,6-trichloro-1,3,5-triazine derivative | C26 | 7.87 ± 0.96 | [10] |

Antimicrobial Activity: A Broad Spectrum of Action

Dichlorotriazine derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[6][11]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial mechanism of action for dichlorotriazine derivatives is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes and processes. One proposed target is bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, these compounds can disrupt bacterial proliferation. The reactive chlorine atoms on the triazine ring can also form covalent bonds with nucleophilic residues in bacterial proteins, leading to enzyme inactivation and cell death.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the dichlorotriazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Quantitative Data: Antimicrobial Activity of Dichlorotriazine Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenylthiazolyl-s-triazine 4a | S. aureus | 3.125 | [11] |

| Phenylthiazolyl-s-triazine 8a | S. aureus | 3.125 | [11] |

| Phenylthiazolyl-s-triazine 13b | E. coli | Potent | [11] |

| Triazine-based compound 9 | B. cereus | 3.91 | [14] |

| Triazine-based compound 5 | E. coli | 1.95 | [14] |

| Triazine-based compound 9 | E. coli | 1.95 | [14] |

Antiviral Activity: Inhibiting Viral Replication

Several triazine analogues have shown promise as antiviral agents, with activity against a range of DNA and RNA viruses.[9][15]

Mechanism of Action: Inhibition of Viral Polymerases

A key antiviral mechanism for some triazine derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[16] By targeting this enzyme, these compounds can effectively halt the synthesis of new viral genomes, thereby preventing viral propagation.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[3][17]

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for assessing antiviral activity using the plaque reduction assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Infection and Treatment: Prepare serial dilutions of the dichlorotriazine derivatives. Infect the cell monolayers with a known amount of virus in the presence of the compound dilutions.

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.

Quantitative Data: Antiviral Activity of Triazine Analogues

| Compound/Derivative | Virus | Host Cell Line | EC50 (µM) | Reference |

| Triazine analogue 1 | Adenovirus, Poxvirus, Herpesvirus | Various | Potent | [9][15] |

| 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine (50) | Dengue Virus | Vero | 0.63-0.69 | |

| 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one (52) | Dengue Virus | Vero | 0.63-0.69 | |

| 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine (50) | VEEV | Vero | 2.3 | |

| 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one (52) | VEEV | Vero | 3.6 |

Conclusion and Future Directions

Dichlorotriazine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic tractability, makes them attractive candidates for further investigation in drug discovery programs. The mechanisms of action, while varied, often involve the targeting of key enzymes and signaling pathways essential for the survival and proliferation of cancer cells and pathogenic microorganisms.

Future research in this area should focus on several key aspects. Firstly, the elucidation of precise molecular targets for their antimicrobial and antiviral activities will be crucial for rational drug design and optimization. Secondly, structure-activity relationship (SAR) studies should be expanded to identify the key structural features that confer potency and selectivity for each biological activity. This will enable the design of more effective and less toxic derivatives. Finally, in vivo studies are warranted to evaluate the therapeutic potential of the most promising dichlorotriazine derivatives in relevant disease models. The continued exploration of this chemical scaffold holds great promise for the development of novel therapeutics to address significant unmet medical needs.

References

- Singh, P., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & Medicinal Chemistry Letters, 22(1), 434-438.

- Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica, 4(2), 763-769.

-

Zhang, L., et al. (2022). Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy. Bioorganic Chemistry, 124, 105813. [Link]

- Miladinova, P. M. (2023). Synthesis and investigation of some bis(dichlorotriazine) reactive dyes containing stabilizer fragment. Journal of Chemical Technology and Metallurgy, 58(2), 243-251.

- Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy.

- De Clercq, E., et al. (2001). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry, 44(22), 3729-3736.

- Al-Ostoot, F. H., et al. (2022). Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy.

- El-Faham, A., et al. (2020). Di- and tri-substituted s-triazine derivatives: Synthesis, characterization, anticancer activity in human breast-cancer cell lines, and developmental toxicity in zebrafish embryos. Bioorganic Chemistry, 94, 103397.

- Kim, J., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311.

- Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- He, Y., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 16(5), 6147-6153.

- Yuthavong, Y., et al. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Proceedings of the National Academy of Sciences, 109(42), 16823-16828.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Sirisoma, N., et al. (2021). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry, 213, 113166.

- Creative Diagnostics. (n.d.). Virus Yield Reduction Assay.

- Sharma, S., et al. (2017). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Experimental and Therapeutic Medicine, 14(5), 4567-4573.

- WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia.

- Egorov, V. V., et al. (2022). Triazavirin—A Novel Effective Antiviral Drug. Pharmaceuticals, 15(7), 849.

- Microbe Online. (2013).

- BenchChem. (2025). Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. BenchChem.

- ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.

- Nzila, A., et al. (2016). Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. Antimicrobial Agents and Chemotherapy, 60(9), 5346-5355.

- Holy, A., et al. (2002). Antiviral Activity of Triazine Analogues of 1-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]cytosine (Cidofovir) and Related Compounds. Journal of Medicinal Chemistry, 45(10), 1918-1929.

- De Clercq, E., & Holý, A. (2005). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Medicinal Research Reviews, 25(1), 1-20.

- Zhang, L., et al. (2022). Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy.

- Pharmacy Education. (2023). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer.

- Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3899.

- PAHO/WHO. (2021). Antimicrobial susceptibility testing: Broth dilution method. YouTube.

- ResearchGate. (n.d.). EGFR‐TK enzyme inhibitor (85) mechanism in cancer.

- The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube.

- Patsnap Synapse. (2024). What is the mechanism of Triazavirin?.

- Wujec, M., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Molecules, 28(17), 6429.

- El-Sayed, W. A., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 13(1), 1-18.

- Molecules. (2021). Special Issue : Antiviral Agents for RNA-Virus Infection. MDPI.

- Fidock, D. A., et al. (1998). Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil. Molecular and Biochemical Parasitology, 95(2), 145-158.

- ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative....

- ResearchGate. (n.d.). Dihydrofolate reductase (DHFR) mutation in test strains of Plas- modium falciparum and antifolate sensivity 1.

- Li, J., et al. (2022). Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy. PubMed.

- Bak, I., et al. (2025).

- ResearchGate. (n.d.). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples.

- Johnson, J. D., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(5), 1863-1866.

- ResearchGate. (n.d.). Induction of apoptosis in human HT-29 and DLD-1 cells incubated for 24....

- ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4....

- Wong, J. Y., et al. (2013). Dichloroacetate induces apoptosis in endometrial cancer cells. Gynecologic Oncology, 129(3), 599-606.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. protocols.io [protocols.io]

- 5. bioagilytix.com [bioagilytix.com]

- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. mdpi.com [mdpi.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 12. ibtbioservices.com [ibtbioservices.com]

- 13. wrike.com [wrike.com]

- 14. researchgate.net [researchgate.net]

- 15. sci-draw.com [sci-draw.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

The 1,3,5-Triazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The 1,3,5-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in multiple intermolecular interactions have established it as a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases.[1][2] This guide provides a comprehensive overview of the 1,3,5-triazine scaffold, from its fundamental synthetic chemistry to its diverse applications in drug discovery, with a focus on the causal relationships that drive its biological activity.

The Versatile Chemistry of 1,3,5-Triazines: A Synthetic Playground

The synthetic accessibility of the 1,3,5-triazine core, primarily from the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a key driver of its widespread use in drug discovery.[3][4] The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, allowing for a stepwise and controlled introduction of various substituents. This hierarchical reactivity is temperature-dependent, with the first substitution typically occurring at low temperatures (around 0 °C), the second at room temperature, and the third requiring elevated temperatures.[5] This unique property enables the synthesis of a vast library of mono-, di-, and tri-substituted triazine derivatives with diverse physicochemical properties.[3][4]

General Synthetic Workflow:

The most common synthetic route involves the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, leading to the creation of diverse chemical libraries for biological screening.

Caption: General synthetic scheme for tri-substituted 1,3,5-triazine derivatives.

Green Synthetic Approaches:

In recent years, more environmentally friendly and efficient methods for the synthesis of 1,3,5-triazine derivatives have been developed. These include microwave-assisted and ultrasound-assisted synthesis, which significantly reduce reaction times and often improve yields.[5][6][7] For instance, microwave irradiation has been shown to be highly effective for the replacement of the third chlorine atom, a typically challenging step, by enabling rapid heating that minimizes decomposition of reactants and products.[7] Sonochemical methods have also demonstrated the ability to shorten reaction times to mere minutes while maintaining high yields.[5]

Experimental Protocol: Microwave-Assisted Synthesis of a Disubstituted 1,3,5-Triazine

This protocol is adapted from a method for synthesizing morpholine-functionalized 1,3,5-triazine derivatives with anticancer potential.[6]

Step 1: Synthesis of the Mono-substituted Intermediate

-

Dissolve cyanuric chloride in tetrahydrofuran (THF) and cool the solution to below 0°C in an ice bath.

-

Slowly add a solution of the first nucleophile (e.g., 2-chloroaniline) in THF to the cyanuric chloride solution while maintaining the temperature below 0°C.

-

Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-substituted intermediate.

Step 2: Synthesis of the Di-substituted Product via Microwave Irradiation

-

In a microwave-safe vessel, combine the mono-substituted intermediate, the second nucleophile (e.g., morpholine), a base (e.g., N,N-diisopropylethylamine - DIPEA), and a suitable solvent like THF.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150°C) and power (e.g., 50 W) for a short duration (e.g., 2.5 minutes).[6]

-

After cooling, work up the reaction mixture by partitioning between water and an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired di-substituted 1,3,5-triazine.

The 1,3,5-Triazine Scaffold in Anticancer Drug Discovery

The 1,3,5-triazine scaffold is a prominent feature in a multitude of anticancer agents due to its ability to interact with various biological targets involved in cancer progression.[2][8][9] One of the most well-known examples is the FDA-approved drug Altretamine (Hexamethylmelamine), used in the treatment of ovarian cancer.[4]

Mechanism of Action: Kinase Inhibition

A significant number of 1,3,5-triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

-

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway.[10][11] For example, some derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cells by inhibiting both PI3K and mTOR.[10]

Caption: Inhibition of the PI3K/mTOR pathway by 1,3,5-triazine derivatives.

-

EGFR and VEGFR: Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key players in tumor growth and angiogenesis.[12][13] Novel 1,3,5-triazine derivatives have been synthesized that exhibit potent inhibitory activity against these kinases.[12][13]

Structure-Activity Relationship (SAR) Insights:

The biological activity of 1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring.

-

Substitution Pattern: Di-substituted s-triazine derivatives have shown promise as inhibitors of topoisomerase, Bruton's tyrosine kinase, and cyclin-dependent kinases, while tri-substituted derivatives are often associated with the inhibition of EGFR, PI3K, and heat shock protein 90.[14]

-

Key Functional Groups: The incorporation of six-membered nitrogen-containing heterocycles like morpholine, piperidine, and piperazine has been shown to be beneficial for the antitumor activity of 1,3,5-triazine compounds.[14] The presence of fluorine atoms can also significantly improve pharmacological and physicochemical properties such as metabolic stability and lipophilicity.[15]

| Compound ID | Substituents | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | Morpholine and other functionalities | SW480 (Colorectal) | 5.85 | [5][6] |